molecular formula C12H11FN2O2S2 B3962345 4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Cat. No. B3962345
M. Wt: 298.4 g/mol
InChI Key: ADAREQPVNRNWRS-UHFFFAOYSA-N
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Description

4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide, also known as FTB, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of an enzyme called thioredoxin reductase, which is involved in the regulation of oxidative stress in cells. By inhibiting thioredoxin reductase, this compound may disrupt the redox balance in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria, suggesting that it may have potential as an antibacterial agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have potent anticancer activity, making it a promising candidate for further development as an anticancer drug. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may hinder further development.

Future Directions

There are several future directions for research on 4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide. One area of research could focus on elucidating the mechanism of action of this compound. This could involve further studies on the role of thioredoxin reductase in cancer cells and the effects of this compound on other cellular pathways. Another area of research could focus on the development of this compound as an anticancer drug. This could involve further preclinical studies to assess the efficacy and safety of this compound in animal models, as well as clinical trials to assess its efficacy in humans. Additionally, research could be conducted to explore the potential of this compound as an antibacterial agent or as a treatment for other diseases.

Scientific Research Applications

4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide has been shown to have potential as an anticancer agent. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for further development as an anticancer drug.

properties

IUPAC Name

4-fluoro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S2/c13-8-3-1-7(2-4-8)10(16)15-12(18)14-9-5-6-19-11(9)17/h1-4,9H,5-6H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAREQPVNRNWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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